molecular formula C31H27N5S2 B380363 2-[1-(1,3-BENZOTHIAZOL-2-YL)-2-[3-METHYL-1-PHENYL-5-(PIPERIDIN-1-YL)-1H-PYRAZOL-4-YL]ETHENYL]-1,3-BENZOTHIAZOLE

2-[1-(1,3-BENZOTHIAZOL-2-YL)-2-[3-METHYL-1-PHENYL-5-(PIPERIDIN-1-YL)-1H-PYRAZOL-4-YL]ETHENYL]-1,3-BENZOTHIAZOLE

Cat. No.: B380363
M. Wt: 533.7g/mol
InChI Key: UFLQZCXQBBNAEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(1,3-BENZOTHIAZOL-2-YL)-2-[3-METHYL-1-PHENYL-5-(PIPERIDIN-1-YL)-1H-PYRAZOL-4-YL]ETHENYL]-1,3-BENZOTHIAZOLE is a complex organic compound that belongs to the class of benzothiazoles. Benzothiazoles are aromatic heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

The synthesis of 2-[1-(1,3-BENZOTHIAZOL-2-YL)-2-[3-METHYL-1-PHENYL-5-(PIPERIDIN-1-YL)-1H-PYRAZOL-4-YL]ETHENYL]-1,3-BENZOTHIAZOLE involves multiple steps, starting from the preparation of the benzothiazole and pyrazole intermediates. The key steps include:

    Formation of Benzothiazole Intermediate: This can be achieved through the cyclization of 2-aminothiophenol with carbon disulfide in the presence of a base.

    Formation of Pyrazole Intermediate: This involves the reaction of hydrazine with a β-diketone to form the pyrazole ring.

    Coupling Reaction: The final step involves the coupling of the benzothiazole and pyrazole intermediates through a vinyl linkage, typically using a palladium-catalyzed cross-coupling reaction.

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity, including the use of high-throughput screening and automated synthesis techniques.

Chemical Reactions Analysis

2-[1-(1,3-BENZOTHIAZOL-2-YL)-2-[3-METHYL-1-PHENYL-5-(PIPERIDIN-1-YL)-1H-PYRAZOL-4-YL]ETHENYL]-1,3-BENZOTHIAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the vinyl group or other reducible functionalities.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents on the benzothiazole and pyrazole rings.

Scientific Research Applications

2-[1-(1,3-BENZOTHIAZOL-2-YL)-2-[3-METHYL-1-PHENYL-5-(PIPERIDIN-1-YL)-1H-PYRAZOL-4-YL]ETHENYL]-1,3-BENZOTHIAZOLE has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an antibacterial, antifungal, and anticancer agent due to its ability to interact with various biological targets.

    Biological Research: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Materials Science: The compound’s unique structural properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Agriculture: It is explored for its potential as a pesticide or herbicide due to its ability to disrupt biological processes in pests and weeds.

Mechanism of Action

The mechanism of action of 2-[1-(1,3-BENZOTHIAZOL-2-YL)-2-[3-METHYL-1-PHENYL-5-(PIPERIDIN-1-YL)-1H-PYRAZOL-4-YL]ETHENYL]-1,3-BENZOTHIAZOLE involves its interaction with specific molecular targets, such as enzymes, receptors, or DNA. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. It can also interact with receptors to modulate cellular signaling pathways, leading to changes in gene expression, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar compounds to 2-[1-(1,3-BENZOTHIAZOL-2-YL)-2-[3-METHYL-1-PHENYL-5-(PIPERIDIN-1-YL)-1H-PYRAZOL-4-YL]ETHENYL]-1,3-BENZOTHIAZOLE include other benzothiazole derivatives and pyrazole-containing compounds. These compounds share structural similarities but may differ in their biological activities and applications. For example:

    Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole are known for their antimicrobial and anticancer properties.

    Pyrazole Derivatives: Compounds such as 3,5-dimethylpyrazole and 4-phenylpyrazole are studied for their anti-inflammatory and analgesic activities.

Properties

Molecular Formula

C31H27N5S2

Molecular Weight

533.7g/mol

IUPAC Name

2-[1-(1,3-benzothiazol-2-yl)-2-(3-methyl-1-phenyl-5-piperidin-1-ylpyrazol-4-yl)ethenyl]-1,3-benzothiazole

InChI

InChI=1S/C31H27N5S2/c1-21-23(31(35-18-10-3-11-19-35)36(34-21)22-12-4-2-5-13-22)20-24(29-32-25-14-6-8-16-27(25)37-29)30-33-26-15-7-9-17-28(26)38-30/h2,4-9,12-17,20H,3,10-11,18-19H2,1H3

InChI Key

UFLQZCXQBBNAEB-UHFFFAOYSA-N

SMILES

CC1=NN(C(=C1C=C(C2=NC3=CC=CC=C3S2)C4=NC5=CC=CC=C5S4)N6CCCCC6)C7=CC=CC=C7

Canonical SMILES

CC1=NN(C(=C1C=C(C2=NC3=CC=CC=C3S2)C4=NC5=CC=CC=C5S4)N6CCCCC6)C7=CC=CC=C7

Origin of Product

United States

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